![molecular formula C15H10ClNOS B11709844 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide CAS No. 52694-94-7](/img/structure/B11709844.png)
3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with aniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Chemical Reactions Analysis
3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis and inhibit cell proliferation in various human tumor cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of similar benzothiophene derivatives against human breast cancer cells (MCF-7) and lung cancer cells (A549). The results showed:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
These findings suggest that 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide may possess comparable anticancer activities, warranting further investigation.
Anti-inflammatory Activity
The structural features of this compound suggest potential anti-inflammatory effects. In vitro studies indicate that benzothiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The anti-inflammatory activity is hypothesized to occur through the inhibition of the NF-kB signaling pathway, which regulates immune response and inflammation. This inhibition leads to decreased production of inflammatory mediators such as cytokines and chemokines.
Antimicrobial Activity
Preliminary research has shown that benzothiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential application of this compound in treating bacterial infections.
Cardiovascular Disease Treatment
A recent patent application describes the use of related compounds as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase, suggesting potential applications in treating diabetes, kidney diseases, and heart failure . This highlights the versatility of benzothiophene derivatives in addressing significant health issues.
Mechanism of Action
The mechanism of action of 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
3-Chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide: This compound has a similar structure but with a methyl group on the nitrogen atom, which may alter its biological activity and chemical reactivity.
3-Chloro-1-benzothiophene-2-carboxylic acid: This compound lacks the phenyl group on the nitrogen atom, which can significantly affect its properties and applications.
The unique structure of this compound, with its specific substitutions, contributes to its distinct chemical and biological properties, making it valuable in various research fields .
Properties
CAS No. |
52694-94-7 |
---|---|
Molecular Formula |
C15H10ClNOS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-chloro-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClNOS/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,(H,17,18) |
InChI Key |
DIHCMBKHZVCJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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